N-(3-(Phenylamino)allylidene)aniline hydrochloride

Description

The exact mass of the compound N-(3-(Phenylamino)allylidene)aniline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3-(Phenylamino)allylidene)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(Phenylamino)allylidene)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(E)-3-phenyliminoprop-1-enyl]aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-13,16H;1H/b12-7+,17-13?; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKBURVPAHHUIK-AVUWLFEKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C=C/C=NC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30892076 |

Source

|

| Record name | N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50328-50-2, 28140-60-5, 58467-94-0 |

Source

|

| Record name | Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050328502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(phenylamino)allylidene]aniline monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[3-(phenylamino)allylidene]aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-(Phenylamino)allylidene)aniline Hydrochloride: Structure, Synthesis, and Applications

Foreword: Understanding a Versatile Synthetic Intermediate

N-(3-(Phenylamino)allylidene)aniline hydrochloride, also known by its systematic name 1,5-diphenyl-1,5-diazapentadienylium chloride, stands as a significant yet specialized reagent in the landscape of organic synthesis. This technical guide is designed for researchers, chemists, and drug development professionals, offering a comprehensive exploration of its molecular architecture, a detailed protocol for its synthesis, and an expert analysis of its reactivity and applications. Our focus extends beyond mere procedural steps to elucidate the underlying chemical principles, empowering researchers to leverage this compound's full potential in the creation of complex molecular frameworks.

Molecular Structure and Physicochemical Properties

N-(3-(Phenylamino)allylidene)aniline hydrochloride is a salt, comprising an organic cation, [C₁₅H₁₄N₂]⁺, and a chloride anion, Cl⁻. The cation's core is a conjugated π-system, which is responsible for its characteristic properties and reactivity.

The structure is best understood as a protonated Schiff base derivative. The positive charge is delocalized across the nitrogen atoms and the allylic backbone, a feature that imparts significant stability to the cation while also defining its electrophilic nature. The molecule typically adopts an all-trans (E,E) configuration about its double bonds to minimize steric hindrance, a conformation that is critical for its reactivity in cyclization reactions.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₅ClN₂ | [1] |

| Molecular Weight | 258.75 g/mol | [1][2] |

| Appearance | Yellow to orange solid | |

| Melting Point | 210 °C | |

| Solubility | Soluble in polar solvents like acetonitrile | [1] |

| CAS Number | 28140-60-5 |[2] |

Synthesis and Purification

The synthesis of this compound is a classic example of Schiff base formation via acid-catalyzed condensation. The most common and efficient route involves the reaction of two equivalents of aniline with one equivalent of a malondialdehyde precursor, such as malondialdehyde tetramethyl acetal or 1,1,3,3-tetramethoxypropane, in an acidic medium.

The hydrochloric acid serves a dual purpose: it catalyzes the condensation by protonating the carbonyl (or acetal) oxygen, making it a better leaving group, and it ensures the final product precipitates as the stable hydrochloride salt.

Field-Proven Experimental Protocol

This protocol is a robust, self-validating method for laboratory-scale synthesis.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve aniline (2.0 equivalents) in a mixture of ethanol and water.

-

Causality: The ethanol/water system provides sufficient polarity to dissolve the reactants while allowing for the precipitation of the less soluble hydrochloride salt product upon cooling.

-

-

Acidification: Slowly add concentrated hydrochloric acid (1.1 equivalents) to the aniline solution while stirring. The formation of anilinium chloride is exothermic.

-

Causality: Pre-forming the anilinium salt and ensuring an acidic environment is crucial for the subsequent catalytic steps.

-

-

Addition of Aldehyde Precursor: Add 1,1,3,3-tetramethoxypropane (1.0 equivalent) dropwise to the stirring solution.

-

Causality: This precursor hydrolyzes in situ under acidic conditions to form malondialdehyde, the reactive dicarbonyl species. A slow addition rate controls the reaction and prevents side-product formation.

-

-

Reaction: Heat the mixture to reflux for 2-3 hours. The solution will typically develop a deep red or orange color.

-

Causality: The elevated temperature provides the necessary activation energy for the two sequential condensation reactions to proceed to completion.

-

-

Isolation of Crude Product: Cool the reaction mixture first to room temperature, then in an ice bath for 1 hour to maximize precipitation. Collect the resulting crystalline solid by vacuum filtration.

-

Purification: Wash the crude product with cold diethyl ether to remove any unreacted aniline. For optimal purity, recrystallize the solid from hot ethanol.

-

Trustworthiness: The success of recrystallization is a primary validation of purity. The formation of well-defined crystals from a saturated solution indicates a high degree of molecular homogeneity. The final purity should be confirmed by melting point analysis and spectroscopy.

-

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework. The spectra are typically recorded in DMSO-d₆ due to the compound's good solubility in this solvent.

Table 2: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~11.0 - 12.0 | br s | 1H | N-H | Acidic proton, often broad, position is concentration-dependent. |

| ~8.5 | d | 2H | H-α, H-α' | Protons on carbons adjacent to N⁺ are highly deshielded. |

| ~7.2 - 7.6 | m | 10H | Ar-H | Aromatic protons from the two phenyl rings. |

| ~6.0 | t | 1H | H-β | The central proton of the allylic chain, coupled to the two H-α protons. |

Table 3: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~155 | C-α, C-α' | Iminium-like carbons, significantly downfield due to the adjacent positive nitrogen. |

| ~140 | Ar C (ipso) | Aromatic carbons directly attached to nitrogen. |

| ~120 - 130 | Ar C-H | Standard range for protonated aromatic carbons. |

| ~100 | C-β | The central carbon of the allylic chain, shifted upfield relative to the C-α carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule. The sample is typically prepared as a KBr pellet.[3][4][5]

Table 4: Key IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| ~3400 | Broad, Strong | N-H stretch | Characteristic of the protonated amine (N⁺-H). |

| ~3100-3000 | Medium | Aromatic C-H stretch | Typical for sp² C-H bonds in the phenyl rings. |

| ~1630 | Strong | C=N stretch | The iminium bond stretch, a key feature of the conjugated system. |

| ~1590, ~1490 | Medium-Strong | C=C stretch (aromatic) | Vibrations associated with the phenyl rings. |

Reactivity and Synthetic Applications

The synthetic utility of N-(3-(phenylamino)allylidene)aniline hydrochloride stems from the electrophilic nature of its conjugated backbone. It serves as a versatile precursor, particularly in the synthesis of heterocyclic compounds and dyes.[1]

Precursor to Heterocyclic Systems

The diazapentadienylium cation is an effective building block for constructing six-membered heterocyclic rings. For example, in reactions with compounds containing active methylene groups (e.g., malononitrile), it can undergo a condensation-cyclization cascade to form highly substituted pyridine derivatives. The reaction is driven by the formation of a stable aromatic ring.

Intermediate in Dye Synthesis

The extended π-conjugation of the cation is characteristic of organic dyes. The molecule itself is colored, and it can be used as a synthon to build more complex polymethine dyes. These dyes are valuable in various applications, including as sensitizers in photography, in laser technology, and as biological stains and fluorescent probes.[1][6][7] The terminal phenylamino groups can be readily exchanged or modified to tune the absorption and emission properties of the resulting dye molecule.

Safety and Handling

As a laboratory chemical, N-(3-(phenylamino)allylidene)aniline hydrochloride requires careful handling.

-

Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. It is potentially harmful if swallowed.[8]

-

Precautions: Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: The compound should be stored at room temperature in a tightly sealed container, kept in a dry and cool place to prevent degradation.[9]

Conclusion

N-(3-(Phenylamino)allylidene)aniline hydrochloride is a valuable and reactive intermediate. Its synthesis is straightforward, relying on fundamental principles of organic chemistry. A thorough understanding of its delocalized cationic structure is key to appreciating its role as an electrophilic building block for a variety of heterocyclic and dye-based molecular targets. The protocols and data presented in this guide provide a solid foundation for researchers to confidently synthesize, characterize, and apply this versatile compound in their scientific endeavors.

References

-

Dalton Transactions. (n.d.). Synthesis of N-alkylated amines via alcohol dehydrogenation catalyzed by a bis-azo-diamido coordinated ruthenium(iii) complex. Royal Society of Chemistry. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2016). SYNTHESIS AND CHARACTERISATION OF N-ANALINEFERROCENYLAMIDE VIA CARBODIIMIDE COUPLING. Retrieved from [Link]

-

Ghaffar, T., et al. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). N-[3-(phenylamino)allylidene]aniline monohydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR data for compounds 1-5 (DMSO-d6). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of KBr pellets of PMN and PPN. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structure Studies of Three N-Phenylphthalimide Derivatives. Retrieved from [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Retrieved from [Link]

-

MAS Journal of Applied Sciences. (n.d.). Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2014, April 26). Using Diazonium Salts in Organic Synthesis. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of diazonium salts. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. Retrieved from [Link]

-

Unacademy. (n.d.). NEET UG : Chemical reactions of Diazonium salts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Retrieved from [Link]

-

RojasLab. (2024, March 10). Mastering Aryl Diazonium Salts: Synthesis, Reactions & Applications Explained!. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Anilinium chloride. Retrieved from [Link]

-

Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors: a combined in silico, synthesis and in vitro study. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Retrieved from [Link]

Sources

- 1. N-(3-(Phenylamino)allylidene)aniline hydrochloride | 28140-60-5 | Benchchem [benchchem.com]

- 2. N-[3-(phenylamino)allylidene]aniline monohydrochloride | C15H15ClN2 | CID 119876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. masjaps.com [masjaps.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

Spectroscopic Characterization of N-(3-(Phenylamino)allylidene)aniline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic properties of N-(3-(Phenylamino)allylidene)aniline hydrochloride, a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceutical agents. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive prediction and interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The predictions are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds. This guide also outlines standardized experimental protocols for acquiring these spectra, offering a valuable resource for researchers working with this and similar molecules.

Introduction: The Significance of N-(3-(Phenylamino)allylidene)aniline Hydrochloride

N-(3-(Phenylamino)allylidene)aniline hydrochloride, also known as Malonaldehyde bis(phenylimine) monohydrochloride, is a conjugated Schiff base with the molecular formula C₁₅H₁₅ClN₂ and a molecular weight of approximately 258.75 g/mol . Its structure features a three-carbon allylidene backbone linking two phenylamino groups, with the positive charge localized on one of the nitrogen atoms in its hydrochloride form. This extended π-system is the primary determinant of its spectroscopic properties.

The synthesis of this compound typically involves the condensation reaction of malondialdehyde or its synthetic equivalents with aniline in an acidic medium. Its utility as a synthetic precursor stems from the reactive imine functionalities and the conjugated backbone, which can be further modified to create a diverse range of heterocyclic and polymeric structures. A thorough understanding of its spectroscopic characteristics is paramount for confirming its identity, assessing its purity, and studying its reaction kinetics.

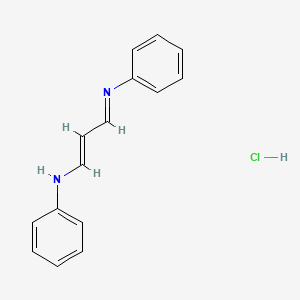

Molecular Structure:

Caption: Chemical structure of N-(3-(Phenylamino)allylidene)aniline hydrochloride.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of N-(3-(Phenylamino)allylidene)aniline hydrochloride is expected to be complex due to the presence of multiple aromatic and vinylic protons, as well as exchangeable amine protons. The spectrum would likely be recorded in a deuterated solvent such as DMSO-d₆ to ensure solubility of the hydrochloride salt.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenyl H (ortho, para) | 7.2 - 7.6 | Multiplet | 6H | Aromatic protons on the two phenyl rings. The electron-withdrawing effect of the iminium group will deshield these protons. |

| Phenyl H (meta) | 7.0 - 7.2 | Multiplet | 4H | Aromatic protons on the two phenyl rings, generally appearing slightly upfield compared to ortho and para protons. |

| Vinylic H (α to N) | 8.0 - 8.5 | Doublet | 2H | The protons on the carbons double-bonded to the nitrogen atoms will be significantly deshielded due to the electronegativity of nitrogen and the conjugated system. |

| Vinylic H (β to N) | 6.0 - 6.5 | Triplet | 1H | The central proton of the allylidene chain will appear as a triplet due to coupling with the two adjacent vinylic protons. |

| N-H (amine) | 10.0 - 12.0 | Broad Singlet | 1H | The proton on the neutral nitrogen atom is expected to be a broad signal and may exchange with residual water in the solvent. |

| N⁺-H (iminium) | 12.0 - 14.0 | Broad Singlet | 1H | The proton on the positively charged nitrogen will be highly deshielded and appear far downfield as a broad, exchangeable signal. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and their proximity to electronegative atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Phenyl C (ipso to N) | 140 - 150 | The carbon atoms directly attached to the nitrogen atoms will be deshielded. |

| Phenyl C (ortho, para) | 125 - 135 | Aromatic carbons in the typical range. |

| Phenyl C (meta) | 115 - 125 | Aromatic carbons slightly shielded compared to ortho and para positions. |

| Vinylic C (α to N) | 155 - 165 | The imine carbons will be significantly deshielded due to the double bond to nitrogen. |

| Vinylic C (β to N) | 100 - 110 | The central carbon of the allylidene chain will be more shielded compared to the imine carbons. |

Predicted FT-IR Spectrum

The FT-IR spectrum is instrumental in identifying the key functional groups present in the molecule. The hydrochloride form will exhibit characteristic bands for the N-H and N⁺-H stretching and bending vibrations.

Table 3: Predicted FT-IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (amine) | 3300 - 3400 | Medium | Stretching vibration of the secondary amine N-H bond. |

| N⁺-H Stretch (iminium) | 2800 - 3200 | Broad, Strong | Stretching vibration of the protonated imine N-H bond, often appearing as a broad "ammonium band". |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the phenyl rings. |

| C-H Stretch (vinylic) | 3000 - 3050 | Medium | Stretching vibrations of the C-H bonds on the allylidene chain. |

| C=N Stretch (imine) | 1620 - 1650 | Strong | Characteristic stretching vibration of the carbon-nitrogen double bond. |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong | In-plane skeletal vibrations of the phenyl rings. |

| C=C Stretch (vinylic) | 1600 - 1640 | Medium | Stretching vibration of the carbon-carbon double bonds in the allylidene chain. |

| N-H Bend (amine) | 1550 - 1650 | Medium | Bending vibration of the secondary amine N-H bond. |

| C-N Stretch | 1250 - 1350 | Medium-Strong | Stretching vibration of the carbon-nitrogen single bonds. |

Predicted UV-Vis Spectrum

The UV-Vis spectrum of N-(3-(Phenylamino)allylidene)aniline hydrochloride is expected to show strong absorption in the UV and visible regions due to the extended π-conjugation of the molecule. The position of the absorption maximum (λmax) is sensitive to the solvent polarity.

Table 4: Predicted UV-Vis Absorption Maxima

| Transition | Predicted λmax (nm) | Solvent | Rationale |

| π → π | 350 - 450 | Ethanol | This strong absorption band arises from the electronic transition within the extended conjugated system of the molecule. The exact position will be influenced by the solvent environment. |

| n → π | 250 - 300 | Ethanol | A weaker absorption band may be observed at shorter wavelengths corresponding to the transition of non-bonding electrons on the nitrogen atoms to a π* anti-bonding orbital. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of N-(3-(Phenylamino)allylidene)aniline hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Set the appropriate spectral width and number of scans for both ¹H and ¹³C experiments.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum. Decoupling techniques (e.g., broadband proton decoupling) should be used to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

FT-IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Collect a background spectrum of the empty sample compartment (or KBr pellet without the sample).

-

-

Data Acquisition:

-

Place the sample in the instrument and collect the spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a reference.

-

Set the desired wavelength range (e.g., 200-800 nm).

-

-

Data Acquisition:

-

Place the reference and sample cuvettes in the appropriate holders.

-

Run a baseline correction with the solvent-filled cuvettes.

-

Acquire the absorption spectrum of the sample.

-

-

Data Processing:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

-

Workflow and Relationships

Caption: Workflow for the spectroscopic characterization of N-(3-(Phenylamino)allylidene)aniline hydrochloride.

Conclusion

References

-

PubChem. N-[3-(phenylamino)allylidene]aniline monohydrochloride. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). Available at: [Link]

-

ResearchGate. The UV-Vis absorption spectra of III in different solvents. Available at: [Link]

-

National Center for Biotechnology Information. N-(3-Nitrobenzylidene)aniline. Available at: [Link]

-

ResearchGate. Infrared spectra and AM1 calculations of N-benzylideneanilines. Available at: [Link]

-

ResearchGate. UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one. Available at: [Link]

-

ResearchGate. Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Available at: [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

-

Nature. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Available at: [Link]

-

ResearchGate. Superimposed 1 H-NMR spectra of the corresponding amines (aniline and...). Available at: [Link]

-

PubMed. The use of UV-Vis absorption spectroscopy for studies of natively disordered proteins. Available at: [Link]

-

University of Calgary. IR: amines. Available at: [Link]

-

ResearchGate. UV/Vis absorption (solid lines) and emission (dashed lines) spectra of.... Available at: [Link]

"N-(3-(Phenylamino)allylidene)aniline hydrochloride" solubility in different solvents

An In-Depth Technical Guide to the Solubility of N-(3-(Phenylamino)allylidene)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(3-(Phenylamino)allylidene)aniline hydrochloride (CAS No: 28140-60-5, 50328-50-2), a significant intermediate in organic synthesis. The document elucidates the molecular factors governing its solubility and offers a detailed framework for solubility determination. A qualitative assessment of its solubility in various solvent classes is presented, underpinned by theoretical principles and available data. This guide is intended to be an essential resource for researchers utilizing this compound, providing the foundational knowledge required for its effective handling and application in experimental and developmental settings.

Introduction: Understanding N-(3-(Phenylamino)allylidene)aniline Hydrochloride

N-(3-(Phenylamino)allylidene)aniline hydrochloride, also known by synonyms such as Malonaldehyde dianil hydrochloride, is a hydrochloride salt of a Schiff base.[1][2] Its molecular structure, featuring a conjugated system with two phenylamino groups, makes it a valuable precursor in the synthesis of various organic molecules, including heterocyclic compounds and dyes. The compound has a molecular formula of C₁₅H₁₅ClN₂ and a molecular weight of approximately 258.75 g/mol .[1][2] The presence of the hydrochloride salt significantly influences its physical properties, most notably its solubility profile, enhancing its dissolution in polar solvents.[3] A thorough understanding of its solubility is paramount for its application in synthesis, purification, and formulation, directly impacting reaction kinetics, yield, and bioavailability in potential pharmaceutical applications.

Theoretical Framework of Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be miscible.[4] For N-(3-(Phenylamino)allylidene)aniline hydrochloride, several structural features are key determinants of its solubility.

The Role of the Hydrochloride Salt

The primary contributor to the polarity of the molecule is the hydrochloride salt. The protonation of one of the nitrogen atoms introduces an ionic character, allowing for strong ion-dipole interactions with polar solvent molecules. This is the principal reason for its enhanced solubility in polar solvents compared to its free base form.

Influence of the Organic Moiety

The organic part of the molecule consists of two phenyl rings and a conjugated allylidene backbone. This substantial hydrocarbon framework is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through London dispersion forces. The overall solubility in a given solvent is therefore a balance between the polar, hydrophilic nature of the hydrochloride salt and the nonpolar, hydrophobic character of the organic scaffold.

Potential for Hydrogen Bonding

The protonated amine group can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents like water and alcohols) can engage in these interactions, which can contribute significantly to the solvation process.

Qualitative Solubility Profile

Based on the theoretical principles and available data, a qualitative solubility profile for N-(3-(Phenylamino)allylidene)aniline hydrochloride can be projected. It is crucial to note that this profile is largely predictive and should be confirmed by empirical testing for specific applications.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The large nonpolar organic structure counteracts the solubility-enhancing effect of the hydrochloride salt. While aniline hydrochloride is highly soluble, the increased hydrophobic character of the target molecule is expected to significantly reduce water solubility. |

| Methanol | Soluble[5] | The polarity and hydrogen bonding capability of methanol can effectively solvate both the ionic and polar parts of the molecule. A commercial supplier explicitly states its solubility in methanol.[5] | |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capacity should facilitate dissolution. A melting point determination in ethanol suggests solubility at elevated temperatures.[6] | |

| Polar Aprotic | Acetonitrile | Soluble[3] | As a polar aprotic solvent, acetonitrile can effectively solvate the cation of the salt through dipole-dipole interactions. Its use as a reaction solvent for this compound supports its solubility.[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent with a strong ability to dissolve a wide range of organic salts. | |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a potent polar aprotic solvent capable of solvating organic salts. | |

| Acetone | Moderately Soluble | Acetone has a moderate polarity and may be a suitable solvent, though likely less effective than more polar aprotic solvents like DMSO or DMF. | |

| Nonpolar | Toluene | Sparingly Soluble to Insoluble | The dominant nonpolar character of toluene is not well-suited to solvate the ionic hydrochloride salt. While related precursors may be soluble, the salt itself is unlikely to dissolve to a significant extent. |

| Dichloromethane (DCM) | Sparingly Soluble | DCM has some polarity but is generally considered a nonpolar aprotic solvent. It is unlikely to be an effective solvent for an organic salt. | |

| Hexane | Insoluble | As a nonpolar hydrocarbon, hexane lacks the ability to form favorable interactions with the ionic portion of the molecule. |

Experimental Determination of Solubility: A Standardized Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of N-(3-(Phenylamino)allylidene)aniline hydrochloride in various solvents.

Materials and Equipment

-

N-(3-(Phenylamino)allylidene)aniline hydrochloride (of known purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of N-(3-(Phenylamino)allylidene)aniline hydrochloride.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-(3-(Phenylamino)allylidene)aniline hydrochloride to a series of vials. The excess solid is crucial to ensure saturation.

-

Accurately dispense a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to sediment.

-

To further separate the solid phase, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a syringe filter to remove any suspended microparticles.

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of N-(3-(Phenylamino)allylidene)aniline hydrochloride of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.

-

Analyze the diluted sample from the saturated solution under the same conditions.

-

Determine the concentration of the solute in the diluted sample by interpolating from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.

-

Factors Influencing Solubility Measurements

Temperature

The solubility of most solid compounds increases with temperature. Therefore, precise temperature control during the equilibration phase is critical for obtaining reproducible results. It is advisable to determine solubility at various temperatures to understand its temperature dependence.

Purity of the Compound and Solvent

Impurities in either the solute or the solvent can affect the measured solubility. Using materials of the highest available purity is essential for accurate and reliable data.

pH of the Medium (for Aqueous Systems)

For aqueous solutions, the pH will have a profound effect on the solubility of an ionizable compound like N-(3-(Phenylamino)allylidene)aniline hydrochloride. The solubility is expected to be higher at lower pH values where the compound remains in its protonated, salt form. At higher pH values, deprotonation to the less soluble free base will occur.

Conclusion

N-(3-(Phenylamino)allylidene)aniline hydrochloride is an organic salt whose solubility is governed by a balance between its ionic hydrochloride group and its nonpolar organic framework. It is predicted to be soluble in polar protic and polar aprotic solvents, with limited solubility in nonpolar solvents. This guide provides the theoretical foundation and a robust experimental protocol for researchers to accurately determine its solubility, facilitating its effective use in scientific research and development. The provided qualitative solubility profile serves as a practical starting point for solvent selection.

References

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

PubChem. N-[3-(phenylamino)allylidene]aniline monohydrochloride | C15H15ClN2 | CID 123071. [Link]

-

PubChem. Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?) | C15H15ClN2. [Link]

-

Chemsrc. Malonaldehyde Dianilide Hydrochloride | CAS#:28140-60-5. [Link]

Sources

- 1. N-[3-(phenylamino)allylidene]aniline monohydrochloride | C15H15ClN2 | CID 119876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?) | C15H15ClN2 | CID 5706364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(3-(Phenylamino)allylidene)aniline hydrochloride | 28140-60-5 | Benchchem [benchchem.com]

- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 5. 28140-60-5 CAS MSDS (MALONALDEHYDE DIANILIDE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Malonaldehyde Dianilide Hydrochloride | CAS#:28140-60-5 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Aggregation-Induced Emission (AIE) Mechanism of N-(3-(Phenylamino)allylidene)aniline Hydrochloride

Abstract

Aggregation-Induced Emission (AIE) has revolutionized the field of luminescent materials, offering a solution to the pervasive problem of Aggregation-Caused Quenching (ACQ) that affects traditional fluorophores.[1][2] This guide delves into the core photophysical principles of AIE, focusing specifically on a novel AIE luminogen (AIEgen), N-(3-(phenylamino)allylidene)aniline hydrochloride. This molecule, built upon a unique dumbbell-like skeleton where two phenyl rings are linked by an (E)-3-iminoprop-1-en-1-amine bridge, exhibits classic AIE characteristics with strong solid-state emission.[3] We will explore the structural basis for its AIE activity, the pivotal role of the hydrochloride salt, the underlying mechanism of Restriction of Intramolecular Motion (RIM), and the advanced experimental protocols required for its comprehensive characterization. This document is designed to serve as a technical resource, providing both foundational knowledge and actionable methodologies for researchers investigating AIE phenomena.

Introduction: Overcoming the Limitations of Conventional Fluorophores

For decades, the utility of fluorescent molecules in the solid or aggregated state has been hampered by the ACQ effect.[1] In concentrated solutions or solid films, traditional planar aromatic fluorophores tend to form π-π stacks, which create non-radiative decay pathways for the excited state, effectively quenching fluorescence. The discovery of Aggregation-Induced Emission (AIE) in 2001 by Professor Ben Zhong Tang's group presented a paradigm shift: a class of molecules that are non-emissive when dissolved but become highly luminescent upon aggregation.[1] This "turn-on" mechanism has opened new frontiers in optoelectronics, chemical sensing, and biomedical imaging.[1][4]

N-(3-(phenylamino)allylidene)aniline hydrochloride is an exemplar of a new class of AIEgens.[3] Its simple, high-yield, one-step synthesis and modifiable structure make it a highly attractive scaffold for developing advanced functional materials.[3] This molecule exhibits extremely strong solid-state emission, with absolute quantum yields reported as high as 69.5%, a significant Stokes shift, and the quintessential AIE property of being weakly emissive in solution but highly fluorescent in aggregates.[3]

The Core AIE Mechanism: Restriction of Intramolecular Motion (RIM)

The widely accepted mechanism governing AIE is the Restriction of Intramolecular Motion (RIM).[5][6] In dilute solutions, AIEgens possess multiple flexible parts, such as phenyl rotors, that undergo constant, low-energy intramolecular rotations and vibrations. When the molecule is excited by light, these motions provide efficient non-radiative pathways for the exciton to decay back to the ground state, dissipating energy as heat instead of light.[7]

When molecules aggregate, either by adding a poor solvent to a solution or in the solid state, their physical movement is constrained. Intermolecular interactions, such as hydrogen bonds, halogen bonds, and steric hindrance, lock the molecules in place.[8][9] This physical confinement blocks the non-radiative decay channels associated with molecular motion.[7] With the primary non-radiative pathways obstructed, the excited state is forced to decay through the radiative pathway, resulting in strong light emission.[7] This process is visually conceptualized in the diagram below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. N-(3-(Phenylamino)allylidene)aniline hydrochloride | 28140-60-5 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-(3-Nitrobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Halogen Bonding versus Hydrogen Bonding: A Molecular Orbital Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: A Senior Application Scientist's Approach to Measuring the Fluorescence Quantum Yield of N-(3-(Phenylamino)allylidene)aniline hydrochloride

Abstract

This technical guide provides a comprehensive framework for the accurate determination of the fluorescence quantum yield (Φ_F_) of N-(3-(Phenylamino)allylidene)aniline hydrochloride, a novel molecular skeleton noted for its significant photophysical properties, including Aggregation-Induced Emission (AIE).[1][2] Addressed to researchers in materials science and drug development, this document moves beyond a simple recitation of protocols. It elucidates the causal reasoning behind critical experimental choices, establishing a self-validating system for generating trustworthy and reproducible data. We will focus on the widely adopted relative quantum yield measurement methodology, detailing the selection of appropriate standards, meticulous sample preparation, precise data acquisition, and rigorous analysis, including essential corrections for common photophysical artifacts like the inner filter effect.

Foundational Concepts: Understanding the Subject Compound and Quantum Yield

N-(3-(Phenylamino)allylidene)aniline hydrochloride: A Novel AIEgen

N-(3-(Phenylamino)allylidene)aniline hydrochloride (PubChem CID: 11462319) is a "dumbbell" type molecular skeleton where two phenyl rings are linked by an (E)-3-iminoprop-1-en-1-amine chain.[2][3][4] Its significance in the field of materials science stems from its exhibition of Aggregation-Induced Emission (AIE). Unlike many traditional fluorophores that suffer from quenching at high concentrations or in the solid state, AIE-active molecules ("AIEgens") become highly emissive upon aggregation.[1][2] This compound has demonstrated an exceptionally strong solid-state emission, with absolute quantum yields reported as high as 69.5%.[2] Such properties make it a compelling candidate for applications in organic light-emitting diodes (OLEDs), biological imaging, and chemical sensing. Accurate characterization of its quantum yield in various environments is therefore paramount to harnessing its full potential.

The Principle of Fluorescence Quantum Yield (Φ_F_)

The fluorescence quantum yield (Φ_F_) is the direct measure of a fluorophore's efficiency in converting absorbed light into emitted light.[5] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[6][7][8]

Φ_F_ = (Number of Photons Emitted) / (Number of Photons Absorbed)

An excited molecule can return to its ground state through several competing radiative (fluorescence) and non-radiative pathways (e.g., internal conversion, intersystem crossing, vibrational relaxation). The quantum yield quantifies the probability of the fluorescence pathway occurring. A higher Φ_F_ indicates a more efficient and brighter fluorophore.

Caption: Decision workflow for selecting a suitable quantum yield reference standard.

Recommended Standards:

| Standard | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (Φ_F_) |

| Quinine Sulfate | 0.1 M or 0.5 M H₂SO₄ | ~350 | ~450 | 0.54 [9][10] |

| Rhodamine 6G | Ethanol | ~525 | ~550 | 0.95 [11][12][13] |

For N-(3-(Phenylamino)allylidene)aniline hydrochloride, which likely absorbs in the UV-Vis region, Quinine Sulfate is often a suitable starting choice. However, the sample's specific spectral properties must be determined first.

Experimental Workflow: A Step-by-Step Guide

This workflow is designed to minimize systematic errors and ensure data integrity.

Caption: The systematic workflow for relative fluorescence quantum yield determination.

Detailed Protocol:

-

Preparation of Solutions:

-

Solvent Purity is Non-Negotiable: Use only fresh, spectroscopic-grade solvents. Impurities can fluoresce or quench, invalidating results. [5][14] * Stock Solutions: Prepare concentrated stock solutions of both the reference standard and N-(3-(Phenylamino)allylidene)aniline hydrochloride in the exact same solvent.

-

Dilution Series: From the stock solutions, prepare a series of at least 5 dilutions for both the standard and the sample. The concentration range is critical.

-

-

UV-Vis Absorbance Measurements:

-

The Golden Rule (Abs < 0.1): Using a 10 mm path length cuvette, measure the absorbance spectrum for each solution. The absorbance at the chosen excitation wavelength (and across the entire emission range) must be kept below 0.1 . [15][9][16]This is the single most important step to minimize the inner filter effect. [17] * Record Absorbance: For each solution, precisely record the absorbance value at the excitation wavelength that will be used for the fluorescence measurement.

-

-

Fluorescence Emission Measurements:

-

Instrument Settings: Use a spectrofluorometer with a corrected emission channel. Crucially, all instrument parameters (excitation wavelength, excitation and emission slit widths, integration time, detector voltage) must remain identical for all measurements of both the standard and the sample.

-

Excitation: Excite all samples at the same wavelength selected in the absorbance measurement step.

-

Data Collection: Record the full emission spectrum for each of the prepared solutions and a solvent blank. Subtract the solvent blank spectrum from each sample spectrum.

-

Calculation and Data Analysis

The relative quantum yield (Φ_x_) is calculated using the following equation, which compares the gradients of plots of integrated fluorescence intensity versus absorbance for the unknown sample (x) and the standard (st). [15][18] Φ_x_ = Φ_st_ * (Grad_x_ / Grad_st_) * (η_x_² / η_st_²)

Where:

-

Φ is the quantum yield.

-

Grad is the gradient (slope) from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent. [7][13] Analysis Steps:

-

Integrate: For each corrected fluorescence spectrum, calculate the integrated area under the emission curve.

-

Plot: For both the sample and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at the excitation wavelength (X-axis).

-

Validate Linearity: Both plots must be linear and pass through the origin. A high R² value (>0.99) is essential and serves as a validation of the data quality, confirming that you have successfully avoided concentration-dependent artifacts.

-

Calculate Gradient: Determine the slope (gradient) of the trendline for both the sample (Grad_x_) and the standard (Grad_st_).

-

Calculate Φ_x_: Since the solvent is the same for both sample and standard, the refractive index term (η_x_² / η_st_²) equals 1 and can be omitted. Substitute the known Φ_st_ and the calculated gradients into the simplified formula:

Φ_x_ = Φ_st_ * (Grad_x_ / Grad_st_)

Ensuring Scientific Integrity: A Self-Validating System

Trustworthy data comes from anticipating and mitigating sources of error.

The Inner Filter Effect (IFE)

The IFE is a phenomenon where the sample itself reabsorbs either the excitation light (primary IFE) or the emitted fluorescent light (secondary IFE), leading to an artificially low measured intensity. [16][17]

-

Causality: At high concentrations, molecules at the front of the cuvette absorb so much excitation light that molecules in the center are insufficiently excited. Similarly, emitted photons can be reabsorbed by other molecules if there is an overlap between the absorption and emission spectra. [17]* Mitigation Protocol: The most robust way to eliminate IFE is to maintain sample absorbance below 0.1 at a 10 mm path length. [15][16]The linearity of the intensity vs. absorbance plot is your validation that IFE has been successfully minimized. If your plot is not linear, your concentrations are too high. [17]For samples where dilution is not possible, mathematical correction formulas exist but require careful application. [19][20][21]

Instrument Correction and Linearity

-

Causality: Spectrofluorometer components (e.g., gratings, detectors) have wavelength-dependent efficiencies. Without correction, the recorded spectrum is a convolution of the true spectrum and the instrument's response function.

-

Validation Protocol: Modern spectrofluorometers should have built-in, factory-calibrated emission correction files. Always ensure these corrections are applied during data acquisition. This transforms the raw data (in arbitrary units) into a spectrum that is proportional to the true number of photons at each wavelength. [5]Additionally, ensure the signal intensity falls within the linear range of the detector (typically below 1-2 million counts per second for a PMT) to avoid signal saturation. [22]

Hypothetical Case Study: N-(3-(Phenylamino)allylidene)aniline hydrochloride

Let's assume we have followed the protocol using Quinine Sulfate in 0.1 M H₂SO₄ as the standard (Φ_st_ = 0.54).

Experimental Data Summary:

| Sample | Absorbance at 350 nm | Integrated Fluorescence Intensity (a.u.) |

| Quinine Sulfate | 0.021 | 1,150,000 |

| 0.045 | 2,465,000 | |

| 0.062 | 3,400,000 | |

| 0.089 | 4,880,000 | |

| Test Compound | 0.019 | 850,000 |

| 0.038 | 1,705,000 | |

| 0.055 | 2,460,000 | |

| 0.082 | 3,675,000 |

Analysis:

-

Plotting the data yields two linear graphs.

-

Linear Regression provides the gradients:

-

Grad_st_ (Quinine Sulfate) = 54,900,000 (R² = 0.9998)

-

Grad_x_ (Test Compound) = 44,850,000 (R² = 0.9999)

-

-

Calculation:

-

Φ_x_ = 0.54 * (44,850,000 / 54,900,000)

-

Φ_x_ = 0.44

-

The fluorescence quantum yield of N-(3-(Phenylamino)allylidene)aniline hydrochloride under these specific conditions would be determined to be 0.44.

Conclusion

The measurement of fluorescence quantum yield is a foundational technique in the characterization of photophysically active molecules like N-(3-(Phenylamino)allylidene)aniline hydrochloride. By adopting a systematic approach grounded in a deep understanding of the underlying principles—from judicious standard selection to the rigorous mitigation of artifacts like the inner filter effect—researchers can generate highly reliable and reproducible data. The protocol detailed herein is designed not as a rigid set of rules, but as a logical framework for building a self-validating experiment, ensuring that the final calculated quantum yield is a true and accurate reflection of the molecule's intrinsic properties.

References

- Benchchem. N-(3-(Phenylamino)allylidene)aniline hydrochloride | 28140-60-5.

-

Chang, Y., et al. (2023). Halogen Bond-Driven Aggregation-Induced Emission Skeleton: N-(3-(Phenylamino)allylidene) Aniline Hydrochloride. ACS Applied Materials & Interfaces. [Online] Available at: [Link]

-

Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Online] Available at: [Link]

-

Wikipedia. Rhodamine 6G. [Online] Available at: [Link]

-

Oba, Y., et al. (2009). Quantum Yield Determination Based on Photon Number Measurement, Protocols for Firefly Bioluminescence Reactions. ResearchGate. [Online] Available at: [Link]

-

JASCO Global. (2021). Fluorescence quantum yield measurement. [Online] Available at: [Link]

-

Resch-Genger, U., et al. (2005). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Online] Available at: [Link]

-

Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Online] Available at: [Link]

-

Boens, N., et al. Chapter 3 Measurement of photoluminescence quantum yields using standard reference materials. [Online] Available at: [Link]

-

UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Online] Available at: [Link]

-

Oregon Medical Laser Center. Rhodamine 6G. [Online] Available at: [Link]

-

Shimadzu. (2015). Relative Quantum Yield Measurement of a Sample in Solution. [Online] Available at: [Link]

-

PrepChem.com. Synthesis of 1,3-diphenyl-1,3-propanedione. [Online] Available at: [Link]

-

Guanais, J., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry. [Online] Available at: [Link]

-

The Royal Society of Chemistry. (2014). Determination of quantum yields. [Online] Available at: [Link]

-

Al-Gunaidy, R. A., & Al-Omair, M. A. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. ResearchGate. [Online] Available at: [Link]

-

Nanoco Technologies Ltd. (2008). Standard for Measuring Quantum Yield. ResearchGate. [Online] Available at: [Link]

-

HORIBA Scientific. Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. [Online] Available at: [Link]

-

ResearchGate. (2015). What is the linear range of Quinine Sulphate Quantum Yield? [Online] Available at: [Link]

-

Agilent Technologies. Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Online] Available at: [Link]

-

PubChem. N-[3-(phenylamino)allylidene]aniline monohydrochloride. [Online] Available at: [Link]

-

de la Osa, E. M., et al. (2003). Experimental correction for the inner-filter effect in fluorescence spectra. RSC Publishing. [Online] Available at: [Link]

-

Oregon Medical Laser Center. Quinine sulfate. [Online] Available at: [Link]

-

ResearchGate. (2023). How to calculate Fluorescence Quantum Yield and select a suitable standard for organic dyes? [Online] Available at: [Link]

-

Taylor & Francis. Rhodamine 6g – Knowledge and References. [Online] Available at: [Link]

-

Supporting Information. Relative quantum yield measurement. [Online] Available at: [Link]

-

Würth, C., et al. (2012). Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods. PubMed. [Online] Available at: [Link]

-

Fletcher, A. N. (1969). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Photochemistry and Photobiology. [Online] Available at: [Link]

-

Guanais, J., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. NIH. [Online] Available at: [Link]

-

Nature Protocols. Relative and absolute determination of fluorescence quantum yields of transparent samples. [Online] Available at: [Link]

-

PubChem. N,N'-Diphenyl-P-Phenylenediamine. [Online] Available at: [Link]

-

PubChem. Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?). [Online] Available at: [Link]

-

PhotochemCAD. Quinine sulfate. [Online] Available at: [Link]

-

Labbot. Automatic Correction of Inner Filter Effect – App Note. [Online] Available at: [Link]

-

ResearchGate. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. [Online] Available at: [Link]

Sources

- 1. N-(3-(Phenylamino)allylidene)aniline hydrochloride | 28140-60-5 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-[3-(phenylamino)allylidene]aniline monohydrochloride | C15H15ClN2 | CID 119876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?) | C15H15ClN2 | CID 5706364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [opus4.kobv.de]

- 6. jasco-global.com [jasco-global.com]

- 7. shimadzu.com [shimadzu.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quinine sulfate [omlc.org]

- 11. Rhodamine 6G - Wikipedia [en.wikipedia.org]

- 12. omlc.org [omlc.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. d-nb.info [d-nb.info]

- 15. chem.uci.edu [chem.uci.edu]

- 16. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]

- 17. static.horiba.com [static.horiba.com]

- 18. agilent.com [agilent.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]

- 21. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. edinst.com [edinst.com]

An In-Depth Technical Guide to N-(3-(Phenylamino)allylidene)aniline Hydrochloride: A Versatile Precursor in Modern Organic Synthesis

This guide provides an in-depth exploration of N-(3-(Phenylamino)allylidene)aniline hydrochloride, a pivotal precursor in organic synthesis. It is designed for researchers, scientists, and professionals in drug development who seek to leverage this compound's unique reactivity. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on the causal relationships behind experimental choices and methodologies.

Introduction: Unveiling a Core Synthetic Building Block

N-(3-(Phenylamino)allylidene)aniline hydrochloride, also known by synonyms such as Malonaldehyde Dianil Hydrochloride or 3-Anilinoacraldehyde Anil Hydrochloride, is a Schiff base derivative provided as its hydrochloride salt.[1][2][3][4] Its structure features a conjugated three-carbon backbone linking two phenylamino groups, a system rich in reactive potential.[1] This compound is not merely a laboratory curiosity; it is a highly functionalized and versatile C3-synthon, serving as a crucial intermediate in the synthesis of a wide array of complex organic molecules, most notably heterocyclic compounds and functional dyes.[1]

The hydrochloride salt form is a deliberate and practical choice, enhancing the compound's stability and solubility in polar organic solvents, which facilitates its use in various reaction media.[1] The presence of reactive imine (C=N) groups and aromatic amine functionalities underpins its utility in condensation and cyclization reactions.[1] This guide will illuminate the pathways through which this precursor is transformed into valuable molecular architectures.

Physicochemical and Safety Profile

A thorough understanding of a precursor's properties is fundamental to its effective and safe application in synthesis.

Key Properties

The essential physicochemical data for N-(3-(Phenylamino)allylidene)aniline hydrochloride are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₅ClN₂ | [1][2][3][5] |

| Molecular Weight | 258.74 g/mol | [1][2][3] |

| Appearance | Yellow to orange solid | [6] |

| Melting Point | 156 °C | [6] |

| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required).[4] The hydrochloride form improves solubility in polar solvents.[1] | |

| Stability | Reported to be air and light-sensitive.[4] |

Safety and Handling

As a reactive chemical intermediate, proper handling is paramount. The compound is classified with the following hazards:

-

Acute Toxicity: Harmful if swallowed (H302).[2]

-

Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3][6]

Recommended Handling Protocol:

-

Engineering Controls: Handle exclusively in a well-ventilated fume hood to minimize inhalation exposure.[7] Ensure safety showers and eyewash stations are readily accessible.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves to prevent skin and eye contact.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light and air to maintain its integrity.[4][6]

Synthesis of the Precursor: A Deliberate Molecular Construction

The standard synthesis of N-(3-(Phenylamino)allylidene)aniline hydrochloride is a classic example of acid-catalyzed condensation.[1] The reaction typically involves the condensation of aniline with a malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane, in an acidic medium.

The causality behind this choice is clear: the acid serves a dual purpose. First, it catalyzes the hydrolysis of the acetal to generate the highly reactive malondialdehyde in situ. Second, it protonates the carbonyl groups, activating them for nucleophilic attack by aniline. The subsequent dehydration steps, also acid-catalyzed, lead to the formation of the conjugated di-imine system.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2 equivalents of aniline with 1 equivalent of 1,1,3,3-tetramethoxypropane in ethanol.

-

Acidification: Slowly add 2.5 equivalents of concentrated hydrochloric acid to the stirring mixture. The addition is exothermic and should be controlled.

-

Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Cool the reaction mixture in an ice bath. The product, being a hydrochloride salt, will precipitate from the ethanol solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials and soluble impurities, followed by a wash with diethyl ether.

-

Drying: Dry the resulting bright yellow-orange solid under vacuum to yield the final product.

Synthesis Workflow Diagram

Sources

- 1. N-(3-(Phenylamino)allylidene)aniline hydrochloride | 28140-60-5 | Benchchem [benchchem.com]

- 2. N-[3-(phenylamino)allylidene]aniline monohydrochloride | C15H15ClN2 | CID 119876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?) | C15H15ClN2 | CID 5706364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. MALONALDEHYDE DIANILIDE HYDROCHLORIDE | 50328-50-2 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. N-((1E,3E)-3-(phenylimino)prop-1-en-1-yl)aniline hydrochloride | 58467-94-0 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

The Alchemical Heart of Heterocycles: A Technical Guide to N-(3-(Phenylamino)allylidene)aniline Hydrochloride in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate tapestry of organic synthesis, the quest for efficient and versatile building blocks for the construction of complex molecular architectures is perpetual. N-(3-(Phenylamino)allylidene)aniline hydrochloride, a seemingly unassuming pinkish-red solid, emerges as a potent and versatile C3 synthon, unlocking pathways to a diverse array of medicinally and industrially significant heterocyclic compounds. This in-depth technical guide, designed for the discerning researcher, scientist, and drug development professional, delves into the core of this reagent's synthetic utility. Moving beyond a mere recitation of protocols, this guide illuminates the mechanistic underpinnings of its reactivity, provides field-proven experimental methodologies, and showcases its strategic applications in the synthesis of key heterocyclic systems, including pyridines, quinolines, and pyrimidines. Herein, we bridge the gap between theoretical potential and practical application, offering a comprehensive resource for harnessing the full synthetic power of this remarkable molecule.

Unveiling the Reagent: Structure, Properties, and Synthetic Philosophy

N-(3-(Phenylamino)allylidene)aniline hydrochloride, systematically known as N-[3-(phenylamino)prop-2-en-1-ylidene]aniline hydrochloride, and often referred to by its common synonym, Malonaldehyde dianil hydrochloride, is a vinamidinium salt. Its structure, a conjugated system of alternating single and double bonds with terminal phenylamino groups, is the very source of its synthetic prowess. The hydrochloride salt form enhances its stability and solubility in various organic solvents, making it a practical and reliable reagent in the laboratory.[1]

Table 1: Physicochemical Properties of N-(3-(Phenylamino)allylidene)aniline Hydrochloride [2]

| Property | Value |

| Molecular Formula | C₁₅H₁₅ClN₂ |

| Molecular Weight | 258.75 g/mol |

| Appearance | Pink to red crystalline powder |

| Melting Point | 213-217 °C |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMF) |

The synthetic philosophy behind employing this reagent lies in its ability to act as a reactive 1,3-dielectrophile. The protonated iminium groups activate the α and γ carbons of the three-carbon chain, rendering them susceptible to nucleophilic attack. This inherent reactivity allows for a modular and convergent approach to heterocyclic synthesis, where diverse functionalities can be introduced by judiciously choosing the appropriate nucleophilic partner.

The Mechanistic Core: Cyclocondensation Pathways to Heterocyclic Scaffolds

The versatility of N-(3-(Phenylamino)allylidene)aniline hydrochloride stems from its ability to undergo cyclocondensation reactions with a wide range of bifunctional nucleophiles. These reactions typically proceed through a cascade of nucleophilic addition, elimination of aniline, and subsequent intramolecular cyclization, ultimately leading to the formation of a stable heterocyclic ring. The specific outcome of the reaction is dictated by the nature of the nucleophilic species employed.

Synthesis of Pyridines: The [3+3] Cyclocondensation Strategy

The construction of the pyridine ring, a ubiquitous scaffold in pharmaceuticals and agrochemicals, can be elegantly achieved through a [3+3] cyclocondensation strategy. This approach involves the reaction of N-(3-(Phenylamino)allylidene)aniline hydrochloride with a three-atom nucleophilic component, typically a compound possessing an active methylene group flanked by two activating groups.

A prime example of this is the reaction with β-ketoesters, such as ethyl acetoacetate, in the presence of a base. The reaction proceeds through a modified Hantzsch-type synthesis, where the vinamidinium salt acts as a synthetic equivalent of an α,β-unsaturated 1,3-dicarbonyl compound.[3][4]

dot

Caption: Generalized mechanism for pyridine synthesis.

Synthesis of Quinolines: The Vilsmeier-Haack Connection

The synthesis of quinolines, another privileged heterocyclic motif in drug discovery, can be achieved through a fascinating application of the Vilsmeier-Haack reaction. While not a direct cyclocondensation with the intact N-(3-(Phenylamino)allylidene)aniline hydrochloride, the principles of its reactivity are leveraged. Acetanilides, upon treatment with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide), are converted in situ to a reactive intermediate that is structurally analogous to our core reagent. This intermediate then undergoes an intramolecular cyclization to furnish 2-chloro-3-formylquinolines.[5] This highlights the broader synthetic concept where the reactivity pattern of malonaldehyde dianil can be generated in situ from simpler precursors.

dot

Caption: Workflow for Vilsmeier-Haack quinoline synthesis.

Synthesis of Pyrimidines: A Versatile [3+3] and [4+2] Approach

The pyrimidine core is central to numerous biologically active molecules, including nucleobases and various pharmaceuticals. N-(3-(Phenylamino)allylidene)aniline hydrochloride provides a convergent route to substituted pyrimidines. The reaction with amidines or guanidines, which serve as N-C-N nucleophiles, exemplifies a [3+3] cyclocondensation.

For instance, the reaction with guanidine hydrochloride in the presence of a base leads to the formation of 2-aminopyrimidines. The mechanism involves the initial attack of the guanidine nitrogen onto the electrophilic carbon of the vinamidinium salt, followed by cyclization and elimination of aniline.[6]